One method for synthesizing 4-(methylsulfonyl)benzoic acid, a closely related compound, involves a four-step process starting from 4-methylbenzenesulfonyl chloride: reduction, methylation using chloroacetic acid, oxidation, and purification. This method boasts high purity (over 98%) and a total yield of 51.8% []. Notably, using chloroacetic acid instead of dimethyl sulfate in the methylation step contributes to environmental protection, making it suitable for large-scale production.
A novel synthesis route for 2-chloro-4-(methylsulfonyl)benzoic acid, another closely related compound, has been developed, aiming to increase its purity and production rate []. Specific details of the synthetic route were not provided in the abstract.
Detailed molecular structure analysis of 4-methoxy-2-methyl benzoic acid (4M2MBA), a related compound, was conducted using Density Functional Theory (DFT) and Hartree-Fock (HF) methods at the 6–311++G(d,p) level []. This analysis aimed to understand the effects of molecular association through OH···O hydrogen bonding, described by a single dimer structure. The study reported good agreement between calculated and experimental vibrational frequencies, indicating the accuracy of the employed computational methods.
Although no direct studies on the antioxidant activity of 4-methoxy-3-(methylsulfonyl)benzoic acid were found, several studies demonstrate the potent antioxidant capabilities of HMBA [, , , , , , , ]. This suggests that 4-methoxy-3-(methylsulfonyl)benzoic acid, due to its structural similarity, might possess comparable antioxidant properties.
Research on HMBA highlights its potential in protecting against ethanol-induced hepatotoxicity in rats []. HMBA effectively reduced liver damage by improving body weight, normalizing hepatic marker enzymes, mitigating oxidative stress, and enhancing antioxidant status. This protective effect was further supported by histological examination, indicating reduced liver injury.
Synthesized derivatives of 4-hydroxy-3-methoxy benzoic acid, a compound structurally similar to 4-methoxy-3-(methylsulfonyl)benzoic acid, have shown promising anti-inflammatory and antinociceptive activities []. These derivatives significantly inhibited carrageenan-induced paw edema in rats and exhibited good antinociceptive activity in hot plate and tail immersion tests. These findings suggest potential applications of similar benzoic acid derivatives in managing pain and inflammation.
HMBA has shown potential in treating testosterone-induced benign prostatic hyperplasia (BPH) in rats []. The study demonstrated that HMBA effectively reduced prostate weight and prostatic index, restored antioxidant enzyme levels, and ameliorated histological damage caused by BPH. These findings suggest a potential therapeutic role for HMBA and structurally similar compounds in managing BPH.
4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino benzoic acid (NC-5), a benzoic acid derivative, has demonstrated potent antiviral activity against influenza A virus, including oseltamivir-resistant strains [].
Research has explored the use of 4-methoxy-3-methyl-benzoic acid (MOMBA) as a selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADD) engineered to respond to otherwise inert ligands []. These DREADDs, when coupled with specific agonists like MOMBA, allow researchers to remotely control neuronal activity and study complex biological processes.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: